6-Methoxy-5-methylpyridine-3-sulfonyl chloride 6-Methoxy-5-methylpyridine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2229483-40-1
VCID: VC4325988
InChI: InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3
SMILES: CC1=CC(=CN=C1OC)S(=O)(=O)Cl
Molecular Formula: C7H8ClNO3S
Molecular Weight: 221.66

6-Methoxy-5-methylpyridine-3-sulfonyl chloride

CAS No.: 2229483-40-1

Cat. No.: VC4325988

Molecular Formula: C7H8ClNO3S

Molecular Weight: 221.66

* For research use only. Not for human or veterinary use.

6-Methoxy-5-methylpyridine-3-sulfonyl chloride - 2229483-40-1

Specification

CAS No. 2229483-40-1
Molecular Formula C7H8ClNO3S
Molecular Weight 221.66
IUPAC Name 6-methoxy-5-methylpyridine-3-sulfonyl chloride
Standard InChI InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3
Standard InChI Key UMXKCEKNDNBKOP-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1OC)S(=O)(=O)Cl

Introduction

PropertyValueSource
CAS Number2229483-40-1
Molecular FormulaC₇H₈ClNO₃S
Molecular Weight221.66 g/mol
IUPAC Name6-methoxy-5-methylpyridine-3-sulfonyl chloride
SMILESCC1=CC(=CN=C1OC)S(=O)(=O)Cl
InChIKeyUMXKCEKNDNBKOP-UHFFFAOYSA-N

This compound is distinct from 6-methoxypyridine-3-sulfonyl chloride (CAS: 312300-42-8), which lacks the methyl group at the 5-position and has a molecular formula of C₆H₆ClNO₃S . The structural difference significantly alters reactivity and biological interactions, necessitating careful differentiation in research contexts.

Synthesis Methods

The synthesis of 6-methoxy-5-methylpyridine-3-sulfonyl chloride typically involves sulfonation and chlorination steps. A general procedure includes:

  • Sulfonation: Introducing a sulfonic acid group to the pyridine ring using fuming sulfuric acid.

  • Chlorination: Treating the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

The methyl and methoxy substituents are introduced either prior to sulfonation or through post-functionalization of the pyridine core. Reaction conditions (temperature, solvent, stoichiometry) are critical to achieving high purity, as side reactions such as over-chlorination or ring oxidation may occur.

Physicochemical Properties

Limited experimental data are available for this compound, but predicted properties include:

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Density~1.4–1.5 g/cm³ *
Melting PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)
pKa~-3.5 (sulfonyl chloride group) *

*Data inferred from structurally similar sulfonyl chlorides . The sulfonyl chloride group confers high electrophilicity, making the compound moisture-sensitive. Storage under inert atmospheres at -20°C is recommended to prevent hydrolysis .

Applications in Organic Synthesis

This compound serves as a versatile reagent for introducing sulfonate groups into target molecules. Key applications include:

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
R-NH2+C7H8ClNO3SR-NHSO2-pyridine derivative+HCl\text{R-NH}_2 + \text{C}_7\text{H}_8\text{ClNO}_3\text{S} \rightarrow \text{R-NHSO}_2\text{-pyridine derivative} + \text{HCl}
Such reactions are pivotal in drug design, where sulfonamide groups enhance metabolic stability and target binding.

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings (e.g., Suzuki-Miyaura), enabling the construction of biaryl systems for materials science applications.

Table 3: Example Reactions and Products

Reaction TypeNucleophileProduct ClassApplication
Sulfonamide FormationPrimary amineSulfonamideEnzyme inhibitors
Sulfonate Ester SynthesisAlcoholSulfonate esterProdrug development
Thiosulfonate PreparationThiolThiosulfonateAntioxidant agents
Compound ClassActivityMechanism
Methoxypyridine sulfonamidesAntibacterialFolate synthesis inhibition
Sulfonate-linked biarylsAntimitoticMicrotubule destabilization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator